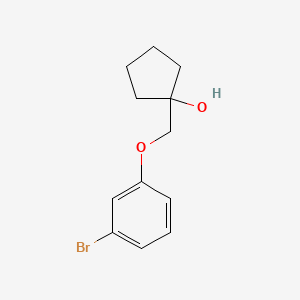
1-((3-Bromophenoxy)methyl)cyclopentan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((3-Bromophenoxy)methyl)cyclopentan-1-ol is an organic compound with a complex structure that includes a bromophenoxy group attached to a cyclopentan-1-ol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((3-Bromophenoxy)methyl)cyclopentan-1-ol typically involves the reaction of 3-bromophenol with cyclopentanone in the presence of a base, followed by reduction. The reaction conditions often include:
Base: Sodium hydroxide or potassium carbonate
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux conditions
The reaction proceeds through the formation of an intermediate, which is then reduced to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
1-((3-Bromophenoxy)methyl)cyclopentan-1-ol undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding ketones or aldehydes.
Reduction: Can be reduced to form alcohols or alkanes.
Substitution: The bromine atom can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Nucleophiles such as sodium azide or potassium cyanide in polar aprotic solvents.
Major Products
Oxidation: Corresponding ketones or aldehydes.
Reduction: Alcohols or alkanes.
Substitution: Compounds with new functional groups replacing the bromine atom.
Scientific Research Applications
1-((3-Bromophenoxy)methyl)cyclopentan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-((3-Bromophenoxy)methyl)cyclopentan-1-ol involves its interaction with specific molecular targets. The bromophenoxy group can participate in hydrogen bonding and hydrophobic interactions, while the cyclopentan-1-ol moiety can engage in various chemical reactions. These interactions can modulate the activity of enzymes, receptors, or other biomolecules, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Bromophenyl)cyclopentan-1-ol
- 1-(4-Bromophenoxy)methyl)cyclopentan-1-ol
- 1-(3-Chlorophenoxy)methyl)cyclopentan-1-ol
Uniqueness
1-((3-Bromophenoxy)methyl)cyclopentan-1-ol is unique due to the specific positioning of the bromophenoxy group and the cyclopentan-1-ol moiety. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C12H15BrO2 |
|---|---|
Molecular Weight |
271.15 g/mol |
IUPAC Name |
1-[(3-bromophenoxy)methyl]cyclopentan-1-ol |
InChI |
InChI=1S/C12H15BrO2/c13-10-4-3-5-11(8-10)15-9-12(14)6-1-2-7-12/h3-5,8,14H,1-2,6-7,9H2 |
InChI Key |
KDQXNHMNZZFUNB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(COC2=CC(=CC=C2)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















